molecular formula C17H19NO B083846 ネフォパム CAS No. 13669-70-0

ネフォパム

カタログ番号 B083846
CAS番号: 13669-70-0
分子量: 253.34 g/mol
InChIキー: RGPDEAGGEXEMMM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nefopam is a centrally acting analgesic drug which is used in the treatment of moderate to severe pain. It is a non-opioid analgesic that is structurally related to the tricyclic antidepressants and is believed to work by inhibiting the reuptake of noradrenaline and serotonin. It is widely used in Europe and is now becoming increasingly popular in other parts of the world. This article will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for nefopam research.

科学的研究の応用

乳房再建術における術後疼痛管理

ネフォパムは、特に乳房再建術における術後疼痛管理の有効性について研究されています。無作為化比較試験では、ネフォパムベースの患者制御式鎮痛法(PCA)とオピオイドベースのPCAを比較しました。 この研究では、ネフォパムは単独で、またはオピオイドとの併用で、フェンタニル単独のPCAと比較して、同等の鎮痛効果を示すことがわかりました .

重症患者の鎮痛効果

研究では、重症患者のネフォパムの鎮痛効果とヘモダイナミクスへの影響が調査されています。ある研究では、ネフォパムの単回ゆっくりとした注入が、中等度の疼痛を持つ患者において疼痛を効果的に軽減することが観察されました。 しかし、頻脈と心拍出量の増加、および低血圧と全身血管抵抗の低下のリスクも指摘されており、ヘモダイナミック的に不安定なICU患者ではネフォパムを慎重に使用する必要があることを示しています .

ICUにおけるオピオイドの代替

ネフォパムは、集中治療室(ICU)におけるオピオイドの代替となる可能性があります。ネフォパムの使用は、オピオイドへの依存を軽減する可能性があり、オピオイドは、外科系ICU患者においてしばしば薬物有害事象と関連付けられています。 ネフォパムの潜在的な利点には、オピオイド関連の副作用のリスクなしに鎮痛効果があることが含まれます .

神経因性疼痛の管理

ネフォパムは、神経因性疼痛の治療薬として再発見されました。 その薬理学的特性は、慢性疼痛状態の管理に適した候補であり、神経因性疼痛治療に使用される従来の鎮痛薬の代替を提供しています .

オピオイド消費量の削減

術後疼痛管理の文脈では、ネフォパムはオピオイド消費量を削減することが示されています。 これは、特に、即時乳房再建術などの、有意な術後疼痛を引き起こす手術において重要であり、効果的な鎮痛は不可欠です .

術後回復パラメータ

ネフォパムは、腸管通過時間、入院期間、および吐き気・嘔吐、めまい、頭痛などの発生率などの術後回復パラメータへの影響について調査されています。 これらの要因は、さまざまな手術を受ける患者の全体的な回復体験を評価するために不可欠です .

周術期麻酔管理

ネフォパムは、周術期麻酔の臨床管理における進歩に焦点を当てた研究に含まれています。 周術期における患者の快適さの向上と追加鎮痛の必要性の軽減におけるその役割は、現在も研究が進められています .

作用機序

Target of Action

Nefopam is a non-opioid, non-steroidal, centrally acting analgesic . It primarily targets the serotonin, norepinephrine, and dopamine neurotransmitters . It also targets the β-catenin protein in mesenchymal cells .

Mode of Action

Nefopam acts in the brain and spinal cord to relieve pain via novel mechanisms . It inhibits the reuptake of neurotransmitters including serotonin, noradrenaline, and dopamine . Additionally, it blocks sodium and calcium channels in the central nervous system . It also modulates voltage-sensitive calcium and sodium channels .

Biochemical Pathways

Nefopam affects multiple biochemical pathways. It inhibits the reuptake of serotonin, norepinephrine, and dopamine, which are key neurotransmitters involved in pain perception . It also modulates the activity of voltage-sensitive calcium and sodium channels . Furthermore, nefopam has been found to downregulate autophagy and c-Jun N-terminal kinase activity .

Pharmacokinetics

Nefopam has a low bioavailability . It is metabolized in the liver through N-demethylation among other processes, leading to the formation of metabolites such as Desmethylnefopam and Nefopam N-oxide . The elimination half-life of Nefopam is between 3-8 hours, and for Desmethylnefopam, it’s between 10-15 hours . It is excreted primarily through urine (79.3%) and feces (13.4%) .

Result of Action

The action of Nefopam results in significant pain relief. It has been found to be effective for the prevention of shivering during surgery or recovery from surgery . It also has a significant impact on neuropathic pain . At the cellular level, nefopam has been found to reduce cell proliferation, having little effect on apoptosis .

Action Environment

The action of Nefopam can be influenced by various environmental factors. For instance, the route of administration (intravenous vs oral) can affect its metabolism and clinical effects . The gastrointestinal tract plays a role in the presystemic formation of Nefopam N-oxide

Safety and Hazards

Nefopam is contraindicated in people with convulsive disorders, those that have received treatment with irreversible monoamine oxidase inhibitors such as phenelzine, tranylcypromine or isocarboxazid within the past 30 days and those with myocardial infarction pain, mostly due to a lack of safety data in these conditions . Common side effects include nausea, nervousness, dry mouth, light-headedness, and urinary retention . Less common side effects include vomiting, blurred vision, drowsiness, sweating, insomnia, headache, confusion, hallucinations, tachycardia, aggravation of angina and rarely a temporary and benign pink discoloration of the skin or erythema multiforme .

生化学分析

Biochemical Properties

Nefopam interacts with several enzymes and proteins in the body. Although structurally related to the antihistamine, diphenhydramine, and the antiparkinson drug, orphenadrine, nefopam has no antihistaminic activity . In contrast to orphenadrine, it may enhance motor neurone excitability .

Cellular Effects

Nefopam has shown potential for reducing neuropathic pain . It has been found to downregulate autophagy and c-Jun N-terminal kinase activity in the regulation of neuropathic pain development following spinal nerve ligation . Nefopam also acts in the brain and spinal cord to relieve pain via novel mechanisms: antinociceptive effects from triple monoamine reuptake inhibition, and antihyperalgesic activity through modulation of glutamatergic transmission .

Molecular Mechanism

It is known to inhibit the reuptake of serotonin, norepinephrine, and dopamine . It does not bind to opiate receptors . Studies in animal models suggest that nefopam may have a low dependence liability and abuse potential .

Temporal Effects in Laboratory Settings

In laboratory settings, nefopam has been observed to have a half-life of 3 to 8 hours . Its active metabolite, desmethylnefopam, has a half-life of 10 to 15 hours . Following a 60mg oral dose in healthy subjects, peak blood concentrations occurred at about 2 hours .

Dosage Effects in Animal Models

In animal models, the effects of nefopam vary with different dosages. For example, in a study on rodents, nefopam combined with acetaminophen produced greater antinociceptive effect than that obtained by administration of the corresponding nefopam concentration alone .

Metabolic Pathways

Nefopam undergoes extensive hepatic biotransformation to desmethylnefopam and nefopam N-oxide . The metabolism of nefopam is hepatic, by N-demethylation and via other routes .

Transport and Distribution

Nefopam is eliminated mostly in urine, and to a lesser extent in feces . It is transported and distributed within cells and tissues, but the exact transporters or binding proteins it interacts with are not well known.

Subcellular Localization

The subcellular localization of nefopam is not well studied. Given its central analgesic effects, it is likely that it acts in the brain and spinal cord

特性

IUPAC Name

5-methyl-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-10,17H,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPDEAGGEXEMMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

23327-57-3 (hydrochloride)
Record name Nefopam [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013669700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2048535
Record name Nefopam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13669-70-0, 23327-57-3
Record name Nefopam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13669-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nefopam [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013669700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nefopam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12293
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name nefopam
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757856
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nefopam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nefopam
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.757
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NEFOPAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UP8060B7J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nefopam
Reactant of Route 2
Nefopam
Reactant of Route 3
Reactant of Route 3
Nefopam
Reactant of Route 4
Nefopam
Reactant of Route 5
Reactant of Route 5
Nefopam
Reactant of Route 6
Nefopam

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。